molecular formula C13H18O B13190605 2-(2-Phenylethyl)cyclopentan-1-ol

2-(2-Phenylethyl)cyclopentan-1-ol

Cat. No.: B13190605
M. Wt: 190.28 g/mol
InChI Key: TVRAPNCDYRTYRL-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)cyclopentan-1-ol is an organic compound with the molecular formula C13H18O It is a cyclopentanol derivative where a phenylethyl group is attached to the second carbon of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylethylmagnesium bromide reacts with cyclopentanone to yield the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Cyclopentanone or phenylethylcyclopentanone.

    Reduction: 2-(2-Phenylethyl)cyclopentane.

    Substitution: 2-(2-Phenylethyl)cyclopentyl halides.

Scientific Research Applications

2-(2-Phenylethyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2-Phenylethyl)cyclopentan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The phenylethyl group can enhance lipophilicity, allowing the compound to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: A simpler analog with a hydroxyl group attached to a phenylethyl chain.

    Cyclopentanol: The parent compound without the phenylethyl substitution.

    2-Phenylethylcyclopentane: The fully reduced analog of 2-(2-Phenylethyl)cyclopentan-1-ol.

Uniqueness

This compound is unique due to the combination of the cyclopentanol structure with a phenylethyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-(2-phenylethyl)cyclopentan-1-ol

InChI

InChI=1S/C13H18O/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2

InChI Key

TVRAPNCDYRTYRL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CCC2=CC=CC=C2

Origin of Product

United States

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